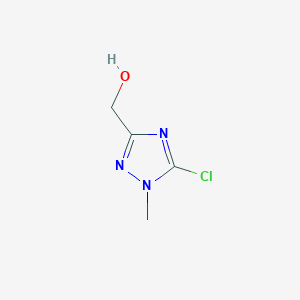
Benzoic acid, 4-bromo-3-(3-buten-1-yloxy)-, methyl ester
Übersicht
Beschreibung
Benzoic acid, 4-bromo-3-(3-buten-1-yloxy)-, methyl ester, or 4-bromo-3-butenyloxy-benzoic acid methyl ester (BBBAME), is a synthetic organic compound with a wide range of applications in scientific research. It is a versatile reagent used in organic synthesis and can be used to produce a variety of compounds, such as benzyl ethers, alkyl esters, and amines. BBBAME has been used in a variety of studies, ranging from the synthesis of novel compounds to the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Benzoic acid, 4-bromo-3-(3-buten-1-yloxy)-, methyl ester, is used in the synthesis of complex organic compounds. For instance, it has been utilized in the synthesis of 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester from vanillin through a series of chemical reactions, including bromation, oxidation, and esterification. The resulting compounds are characterized using techniques like NMR and IR spectroscopy (Zha, 2011).
Crystal Structure Comparisons
- The compound has been compared in crystal structures with other related compounds, like methyl 4-bromo-2-(methoxymethoxy)benzoate. These studies highlight how different substitutions on the benzoic acid framework influence molecular geometry and intermolecular interactions, providing insights into how slight chemical modifications can significantly affect material properties (Suchetan et al., 2016).
Chemical Reactions and Derivatives
- Its derivatives have been investigated for various chemical reactions and properties. For example, it plays a role in the Reformatsky reaction with other compounds, contributing to the synthesis of complex organic molecules with potential applications in drug synthesis and material science (Gedye et al., 1975).
Novel Compound Synthesis
- The synthesis of novel compounds using this compound, is a key area of research. These synthesized compounds are often analyzed for their structural and chemical properties, contributing to the development of new materials and chemicals with specific desired features (Das & Kabalka, 2008).
Eigenschaften
IUPAC Name |
methyl 4-bromo-3-but-3-enoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-3-4-7-16-11-8-9(12(14)15-2)5-6-10(11)13/h3,5-6,8H,1,4,7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIJOZIWOGGEQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)OCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Benzyl-7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride](/img/structure/B1415214.png)

![1-(Pyridin-4-yl)-2-azaspiro[3.3]heptane](/img/structure/B1415218.png)

methylamine](/img/structure/B1415220.png)
![Ethyl 5-methyl-2,3,7,8,9,10-hexahydro-1h-7,10a-methanoimidazo[1,2-a]azocine-6-carboxylate](/img/structure/B1415223.png)

amine](/img/structure/B1415227.png)
![1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1415228.png)

![[1-(3-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1415230.png)
![1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1415233.png)

